

# 12-Bromododecanoic acid melting point 52-55 °C

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## Compound Focus: 12-Bromododecanoic Acid

CAS No.: 73367-80-3

Cat. No.: S577883

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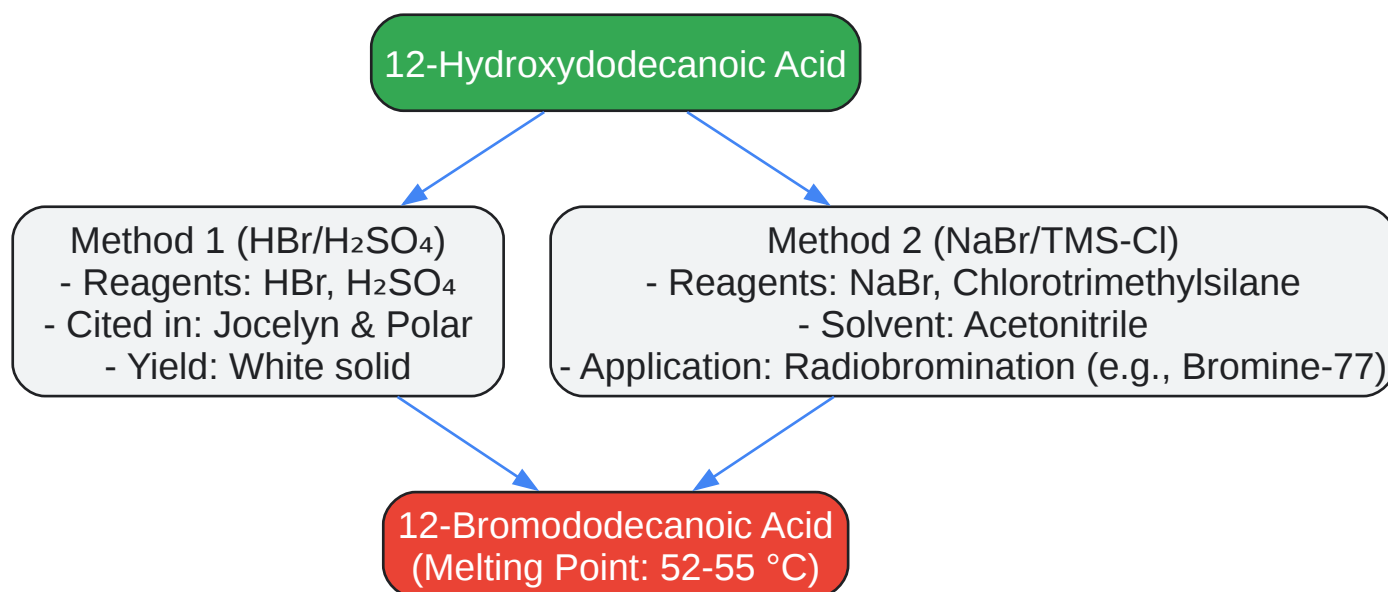
## Physical and Chemical Properties

The table below summarizes the core physicochemical data for **12-Bromododecanoic acid**.

Property	Value
CAS Number	73367-80-3 [1] [2]
Molecular Formula	C <sub>12</sub> H <sub>23</sub> BrO <sub>2</sub> [3] [1] [2]
Molecular Weight	279.21 g/mol [3] [1]
Melting Point	<b>52-55 °C</b> [2] (Other sources report 52.0–53.0 °C [4])
Boiling Point	367.8 °C at 760 mmHg [2]
Density	1.191 g/cm <sup>3</sup> [2]
Flash Point	>230 °F [2]
logP	4.36690 [2]

## Synthesis and Experimental Protocols

**12-Bromododecanoic acid** is synthesized from 12-hydroxydodecanoic acid. The following diagram illustrates the two primary synthesis pathways and their key steps.



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### Protocol 1: Synthesis using HBr and H<sub>2</sub>SO<sub>4</sub> [4]

This is a standard chemical synthesis method suitable for non-radioactive applications.

- **Procedure:** React 12-hydroxydodecanoic acid with a mixture of hydrobromic acid (HBr) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).
- **Product Isolation:** The reaction yields **12-bromododecanoic acid** as a white solid.
- **Purification & Characterization:** Purify the product and confirm its identity and purity by measuring its melting point (52.0–53.0 °C) and using techniques such as <sup>1</sup>H NMR [4].

### Protocol 2: Radiobromination using NaBr and Chlorotrimethylsilane [5]

This method is designed for producing radiolabeled compounds for metabolic tracing.

- **Reagents:** Prepare the starting alcohol (12-hydroxydodecanoic acid or its derivative), sodium bromide ( $\text{Na}^{77}\text{Br}$  for radiolabeling), and chlorotrimethylsilane.
- **Reaction Setup:** Conduct the reaction in anhydrous acetonitrile as the solvent.
- **Advantage:** This method is highly effective for preparing no-carrier-added (high specific activity) bromine-77-labeled **12-bromododecanoic acid**, which is useful in studying myocardial metabolism and other biochemical pathways [5].

## Key Biochemical and Research Applications

**12-Bromododecanoic acid** serves as a critical probe in biochemical research, particularly in studying enzyme mechanisms and protein binding.

### Application 1: Probing Cytochrome P450 Omega-Hydroxylation Mechanism [4]

- **Objective:** To test the hypothesis that the  $\omega$ -hydroxylation regioselectivity of CYP4A1 enzymes results from a narrow substrate channel that presents only the terminal carbon to the oxidizing heme iron.
- **Experimental Setup:** Researchers compared the oxidation rates of 12-halododecanoic acids (Cl, Br, I) by recombinant CYP4A1. The halogen atom serves as a surrogate terminal "carbon" for oxidation.
- **Key Findings:**
  - **Oxidation Order:** The order of substrate oxidation was **Br > Cl  $\gg$  I**.
  - **Mechanistic Insight:** This order is the inverse of the intrinsic oxidizability of the halogen atoms. The results suggest that the channel accommodates bromide and chloride but not the larger iodide, effectively acting as a steric filter.
  - **Channel Diameter Estimation:** Based on the atomic radii of the halogens, the study estimated the effective diameter of the access channel to be **greater than 3.90 Å but smaller than 4.30 Å** [4].
- **Conclusion:** The study provided direct evidence for a constricted substrate access channel in CYP4A1 as the key structural feature enforcing its  $\omega$ -hydroxylation regioselectivity.

### Application 2: NMR Studies of Substrate Binding to Cytochrome P450 BM3 [6]

- **Objective:** To determine the position and orientation of fatty acid substrates within the active site of *Bacillus megaterium* cytochrome P450 BM3 (CYP102).
- **Experimental Setup:** The binding of sodium laurate (dodecanoate) and its analog, sodium 12-bromolaurate, to the heme domain was studied using NMR relaxation measurements.
- **Key Findings:**
  - Both substrates bind in an **extended conformation**.
  - The carboxylate group is likely close to an arginine residue (Arg47), while the terminal carbon (C12) is positioned **7.6-7.8 Å from the heme iron**.
  - The bromine atom in the analog did not significantly alter the binding mode, confirming its utility as a structural probe.
- **Significance:** This work provided crucial spatial constraints for understanding how substrates bind to and are activated by bacterial P450 enzymes.

### Application 3: Structural Study of Fatty Acid Binding to Beta-Lactoglobulin [1] [2]

- **Objective:** To elucidate the binding mode of fatty acids to bovine  $\beta$ -lactoglobulin, a protein known to bind hydrophobic ligands.
- **Experimental Setup:** The X-ray crystal structure of  $\beta$ -lactoglobulin was solved with **12-bromododecanoic acid** as a bound ligand at 2.23 Å resolution.
- **Key Finding:** The ligand was found to bind **inside the calyx (central cavity)** of the protein. The bromine atom helped pinpoint the location of the alkyl chain's terminus within the binding pocket.
- **Utility:** This study established **12-bromododecanoic acid** as a valuable model compound for visualizing how fatty acids interact with carrier proteins in structural biology.

## Summary for Researchers

**12-Bromododecanoic acid** is a versatile tool in scientific research. Its well-characterized physical properties, such as a melting point of 52-55 °C, and established synthesis protocols make it a reliable chemical intermediate. Its primary research value lies in its use as a mechanistic and structural probe, especially for studying enzyme-substrate interactions in cytochrome P450 systems and fatty-acid-binding proteins.

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